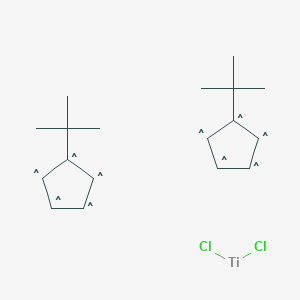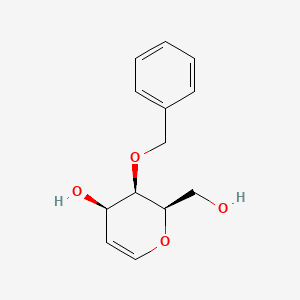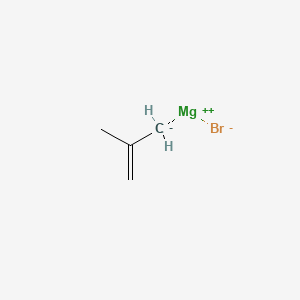
2-nitro-1,3-bis(trideuteriomethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-nitro-1,3-bis(trideuteriomethyl)benzene: is a deuterated aromatic compound. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the methyl groups, making this compound useful in various scientific applications, particularly in spectroscopy and reaction mechanism studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-1,3-bis(trideuteriomethyl)benzene typically involves the nitration of 1,3-bis(trideuteriomethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Starting Material: 1,3-bis(trideuteriomethyl)benzene
Nitration Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Reaction Conditions: The reaction is typically performed at low temperatures (0-5°C) to control the reaction rate and minimize side reactions.
Industrial Production Methods
While the industrial production of this compound is not widely documented, the general principles of aromatic nitration can be scaled up. This involves using large-scale nitration reactors with precise temperature control and efficient mixing to ensure uniform reaction conditions.
化学反应分析
Types of Reactions
Reduction: The nitro group in 2-nitro-1,3-bis(trideuteriomethyl)benzene can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Iron filings and hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products
Reduction: 2-amino-1,3-bis(trideuteriomethyl)benzene
Substitution: Depending on the substituent introduced, products like 2-bromo-1,3-bis(trideuteriomethyl)benzene can be formed.
科学研究应用
Chemistry
In chemistry, 2-nitro-1,3-bis(trideuteriomethyl)benzene is used as a model compound in studies involving deuterium isotope effects. It helps in understanding reaction mechanisms and kinetic isotope effects due to the presence of deuterium atoms.
Biology
The compound can be used in biological studies to trace metabolic pathways and investigate enzyme mechanisms, as deuterium-labeled compounds often exhibit different metabolic rates compared to their non-deuterated counterparts.
Medicine
In medicinal chemistry, deuterated compounds like this compound are explored for their potential to improve the pharmacokinetic properties of drugs, such as increased metabolic stability and reduced toxicity.
Industry
In the industrial sector, deuterated compounds are valuable in the development of new materials and the study of polymer degradation mechanisms.
作用机制
The effects of 2-nitro-1,3-bis(trideuteriomethyl)benzene are primarily due to the presence of the nitro group and the deuterium atoms. The nitro group is an electron-withdrawing group, which influences the reactivity of the benzene ring. Deuterium atoms, being heavier isotopes of hydrogen, affect the vibrational frequencies of the molecule, which can be studied using spectroscopic techniques.
相似化合物的比较
Similar Compounds
2-nitro-1,3-dimethylbenzene: Similar structure but with hydrogen atoms instead of deuterium.
2-nitro-1,4-bis(trideuteriomethyl)benzene: Similar but with different positions of the trideuteriomethyl groups.
2-nitro-1,3-bis(methyl)benzene: Non-deuterated version of the compound.
Uniqueness
The uniqueness of 2-nitro-1,3-bis(trideuteriomethyl)benzene lies in the presence of deuterium atoms, which provide distinct advantages in spectroscopic studies and kinetic isotope effect investigations. The deuterium atoms also contribute to the compound’s stability and reactivity, making it a valuable tool in various scientific fields.
属性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
157.20 g/mol |
IUPAC 名称 |
2-nitro-1,3-bis(trideuteriomethyl)benzene |
InChI |
InChI=1S/C8H9NO2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3/i1D3,2D3 |
InChI 键 |
HDFQKJQEWGVKCQ-WFGJKAKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])[N+](=O)[O-] |
规范 SMILES |
CC1=C(C(=CC=C1)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)
![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)







![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert](/img/structure/B12061340.png)

